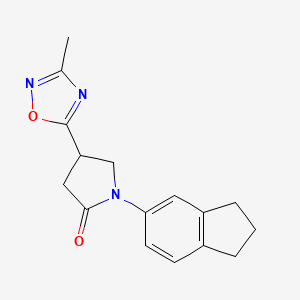

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a 2,3-dihydro-1H-inden-5-yl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The pyrrolidinone ring contributes to conformational rigidity, while the oxadiazole moiety enhances metabolic stability and modulates electronic properties. The dihydroindenyl group provides lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-17-16(21-18-10)13-8-15(20)19(9-13)14-6-5-11-3-2-4-12(11)7-14/h5-7,13H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEPMAYZOWOQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel chemical entity that has garnered attention for its potential biological activities. The oxadiazole moiety is particularly notable for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to summarize the current understanding of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 256.31 g/mol. It features a pyrrolidinone core substituted with both a dihydroindene and a methyl oxadiazole group, contributing to its unique biological profile.

Biological Activity Overview

The biological activities of compounds containing the oxadiazole scaffold have been extensively studied. The following sections detail specific activities observed in research studies.

Anticancer Activity

- Mechanism of Action : Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by targeting multiple pathways involved in tumor growth and proliferation. For instance, compounds similar to the one have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .

- Case Studies : In a study focusing on 1,3,4-oxadiazole derivatives, several compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). These results indicate that structural modifications can enhance the potency of oxadiazole-based compounds against malignancies .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- In Vitro Studies : Compounds similar to 1-(2,3-dihydro-1H-indene...) have been tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations as low as 10 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and mediators.

- Research Findings : In animal models of inflammation, certain oxadiazole derivatives reduced paw edema significantly compared to control groups, suggesting their utility in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.

Absorption and Distribution

Studies suggest that compounds with similar structures exhibit good oral bioavailability and are distributed widely in tissues due to their lipophilic nature.

Toxicity Profile

Preliminary toxicity assessments indicate that while some derivatives show promising biological activity, they may also exhibit cytotoxic effects at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

Comparative Analysis Table

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular Formula : Likely analogous to C₁₇H₁₇N₃O₂ (based on similar compounds in ).

- Functional Groups: Oxadiazole (electron-deficient heterocycle), pyrrolidinone (lactam), and dihydroindenyl (aromatic bicyclic system).

Synthesis :

Synthetic routes typically involve cyclization of oxadiazole precursors (e.g., hydrazides and nitriles) followed by functionalization of the pyrrolidin-2-one core. For example, oxadiazole formation may employ acetic acid reflux conditions, while Suzuki-Miyaura coupling or nucleophilic substitution could introduce the indenyl group .

Comparison with Similar Compounds

The following table compares structural analogs, highlighting substituent variations and their pharmacological implications:

Structural and Functional Insights

Oxadiazole Substituents: 3-Methyl-oxadiazole (as in the target compound) enhances metabolic stability compared to unsubstituted oxadiazoles. However, bulkier groups (e.g., 3-cyclopropyl in ) reduce solubility but improve target selectivity .

Aromatic Moieties :

- Dihydroindenyl provides planar rigidity, favoring intercalation into DNA or hydrophobic enzyme pockets.

- Benzodioxole () introduces steric bulk and hydrogen-bonding capacity, influencing blood-brain barrier penetration .

Biological Activity Correlations: Anticancer activity in correlates with chloro-methylphenyl substitution, which may induce DNA alkylation or topoisomerase inhibition . Antibacterial compounds (e.g., ) often feature polar substituents (e.g., dimethylamino), enhancing solubility for cytoplasmic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.